2-Methyl-3-nitro-5-sulfamoylbenzoic acid
Overview
Description
2-Methyl-3-nitro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8N2O6S . It has a molecular weight of 260.23 . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O6S/c1-4-6(8(11)12)2-5(17(9,15)16)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)(H2,9,15,16) . This indicates the presence of a nitro group (-NO2), a sulfamoyl group (-SO2NH2), and a carboxylic acid group (-COOH) in the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 260.23 .Scientific Research Applications
Applications in Chemical Synthesis
- Chemical Reagents Development : The synthesis and application of water-soluble aromatic disulfides, such as 5,5′-dithiobis(2-nitrobenzoic acid), for determining sulfhydryl groups in biological materials demonstrate the relevance of similar compounds in analytical chemistry for biological and chemical analysis (Ellman, 1959).
- Nitration of Aromatic Compounds : The creation of Brønsted acidic ionic liquids, like 3-Methyl-1-sulfonic acid imidazolium nitrate, for efficient nitration of aromatic compounds, including aniline derivatives, illustrates the chemical versatility and application in synthesizing nitroarenes (Zolfigol et al., 2012).
Applications in Material Science
- Metal-Organic Frameworks (MOFs) : The development of microporous anionic metal-organic frameworks that can be post-synthetically modified with lanthanides for potential applications in luminescence and dye adsorption showcases the compound's utility in creating functional materials for environmental and sensing applications (Guo et al., 2017).
Applications in Analytical Chemistry
- Protein Sulfhydryl Group Measurement : The use of Ellman's reagent, a compound closely related to 2-Methyl-3-nitro-5-sulfamoylbenzoic acid, for quantifying protein sulfhydryl groups, underlines the importance of such chemicals in bioanalytical chemistry to study protein structure and function (Riener et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-3-nitro-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6S/c1-4-6(8(11)12)2-5(17(9,15)16)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)(H2,9,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHZUXQNTMJESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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